REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][CH:14]([CH3:19])[C:15]([O:17][CH3:18])=[O:16].Br[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([N+:28]([O-:30])=[O:29])[CH:23]=1.[Cl-].[NH4+]>C1COCC1.CCCCCC.C(OCC)(=O)C.C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:13][C:14]([CH3:19])([CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([N+:28]([O-:30])=[O:29])[CH:23]=1)[C:15]([O:17][CH3:18])=[O:16] |f:4.5,9.10|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
toluene ethyl acetate
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C.C(C)(=O)OCC
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Name
|
|
Quantity
|
11.7 mL
|
Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
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CC(C(=O)OC)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
stirred at this temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction solution was then warmed to −10° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was then once more cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
were then slowly added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the solution was slowly warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified chromatographically on silica gel (mobile phase toluene/ethyl acetate 20:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)OC)(CC1=CC(=CC=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |